molecular formula C22H32Cl2N4O3S B606703 cis VH 032, amine dihydrochloride CAS No. 2376990-32-6

cis VH 032, amine dihydrochloride

Cat. No. B606703
M. Wt: 503.48
InChI Key: SADPMNNWFOJMCY-YQOKSLHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Cis VH 032, amine dihydrochloride” is a research tool used in Cell Biology, Pharmacology, and Ion channels . It is a negative control for the functionalized VHL ligand VH 032, amine . It is also known as (S,S,S)-AHPC .


Molecular Structure Analysis

The chemical formula of “cis VH 032, amine dihydrochloride” is C22H32Cl2N4O3S . The molecular weight is 503.48 g/mol . The exact mass is 502.16 .

Scientific Research Applications

Host-Guest Interactions

  • Stabilization of cis-Stilbene Derivatives : cis-Diaminostilbene dihydrochloride, encapsulated in cucurbit[7]uril, resists spontaneous isomerization to the trans isomer at room temperature due to strong host-guest interactions. This includes hydrogen bonds between the protonated amine termini of the guest and the portal oxygen atoms of the host, demonstrating the compound's potential in stable molecular configurations (Choi et al., 2003).

Coordination Chemistry and Catalysis

  • Cobalt(III) Complexes Formation : cis VH 032, amine dihydrochloride, forms kinetically preferred cis isomers in coordination with cobalt(III) complexes. These complexes rearrange to form stable trans isomers, indicating the compound's utility in the study of isomeric distribution and catalysis (Aullón et al., 2006).

Structural Studies and Crystallography

  • Crystal Structures of Ruthenium and Platinum Complexes : cis-[Ru(bipy)2(NH2CH2Ph)2][PF6]2·0.5MeOH and similar complexes involving cis VH 032, amine dihydrochloride, have been structurally analyzed, contributing to the understanding of molecular geometries in coordination compounds (Griffith et al., 1998).

Isomerization Studies

  • Isomeric Stability in Platinum Complexes : cis- and trans-Pt(amine)2I2 complexes, including cis VH 032, amine dihydrochloride, have been studied for isomeric stability and structural properties. This research is essential for understanding the behavior of such compounds in various conditions (Rochon & Buculei, 2004).

Chemical Kinetics and Mechanisms

  • Reaction Kinetics with cis-Aconityl Anhydride : cis VH 032, amine dihydrochloride, shows certain reactions when added to cis-aconityl anhydride. Understanding these reactions is crucial for developing water-soluble polymers and other biomedical applications (Dinand et al., 2002).

Solvothermal Synthesis

  • Formation of CuInSe2 in Toluene : Alkyl amines, including cis VH 032, amine dihydrochloride, are used as reducing agents in the solvothermal synthesis of polycrystalline CuInSe2 in toluene. This research contributes to the development of semiconductor materials (Chang et al., 2011).

Safety And Hazards

“Cis VH 032, amine dihydrochloride” is shipped under ambient temperature as a non-hazardous chemical . It is stable enough for a few weeks during ordinary shipping and time spent in Customs .

Future Directions

As a research tool, “cis VH 032, amine dihydrochloride” has potential applications in the study of Cell Biology, Pharmacology, and Ion channels . Its ability to inhibit the activity of ion channels by binding to the ligand-binding site suggests that it could be used in future research to understand the role of these channels in various biological processes.

properties

IUPAC Name

(2S,4S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O3S.2ClH/c1-13-18(30-12-25-13)15-7-5-14(6-8-15)10-24-20(28)17-9-16(27)11-26(17)21(29)19(23)22(2,3)4;;/h5-8,12,16-17,19,27H,9-11,23H2,1-4H3,(H,24,28);2*1H/t16-,17-,19+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADPMNNWFOJMCY-YQOKSLHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@@H](CN3C(=O)[C@H](C(C)(C)C)N)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32Cl2N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis VH 032, amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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